N-Methylethylone
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Overview
Description
N-Methylethylone, also known as 3,4-Methylenedioxy-N-ethyl-N-methylcathinone, is a synthetic cathinone. It is a psychoactive compound that belongs to the class of substituted cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its stimulant and empathogenic effects, making it a subject of interest in both forensic and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and formaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: N-Methylethylone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methylethylone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.
Biology: Studies on its pharmacological effects and interactions with biological systems.
Medicine: Research on its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new psychoactive substances and as a model compound for studying the structure-activity relationships of cathinones
Mechanism of Action
N-Methylethylone is structurally similar to other substituted cathinones such as methylone, ethylone, and butylone. it is unique in its specific substitution pattern, which influences its pharmacological profile and potency. Compared to methylone and ethylone, this compound has a distinct balance of stimulant and empathogenic effects, making it a compound of interest for research and forensic analysis .
Comparison with Similar Compounds
- Methylone
- Ethylone
- Butylone
- Methylenedioxypyrovalerone (MDPV)
- Methcathinone
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
AKDKKEIHDXROHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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